molecular formula C20H29O2- B1261256 All-cis-5,8,11,14,17-icosapentaenoate

All-cis-5,8,11,14,17-icosapentaenoate

Cat. No. B1261256
M. Wt: 301.4 g/mol
InChI Key: JAZBEHYOTPTENJ-JLNKQSITSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

All-cis-5,8,11,14,17-icosapentaenoate is an icosapentaenoate that is the conjugate base of all-cis-5,8,11,14,17-icosapentaenoic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a conjugate base of an all-cis-5,8,11,14,17-icosapentaenoic acid.

Scientific Research Applications

Properties and Analysis

  • All-cis-5,8,11,14,17-eicosapentaenoic acid (EPA) and its isomers can be separated and analyzed using gas chromatography-mass spectrometry, which aids in understanding their properties and potential applications (Mjøs, 2005).

Synthesis and Derivatives

  • Synthesis of highly unsaturated marine lipid hydrocarbons from EPA has been achieved, which could be significant in exploring its applications in various fields (Holmeide, Skattebol, & Sydnes, 2001).
  • Trifluoromethyl ketones derived from EPA, intended as potential inhibitors of cytosolic phospholipase A2, have been synthesized, indicating its potential in medicinal chemistry (Holmeide & Skattebol, 2000).

Biochemical Analysis

  • A study on cultured fish cells metabolizing octadecapentaenoic acid to octadecatetraenoic acid via intermediates including EPA shows the complex metabolism of these fatty acids in marine organisms (Ghioni et al., 2001).

Chromatographic Techniques

  • Liquid chromatography coordination ion-spray mass spectrometry (LC-CIS-MS) is used to analyze EPA ester hydroperoxides, revealing details about their structure and behavior (Seal & Porter, 2004).

Nutritional and Therapeutic Applications

  • Enzymatically synthesized resolvins from EPA demonstrate significant anti-inflammatory and pro-resolution effects, highlighting their potential therapeutic applications (Dobson et al., 2013).
  • EPA's derivatives, such as epoxides and oxylipins, have been studied for their potential in cardiovascular treatments and as part of complex biochemical pathways (Falck et al., 2011).

Adsorption Studies

  • Studies on the adsorption equilibria of EPA ethyl ester have provided insights into its physical and chemical properties, which can inform its use in various industrial and medical applications (Han, Yang, & Wu, 2008).

Biogenic Synthesis

  • Research into the biogenic synthesis and purification of EPA-derived resolvins emphasizes the compound's significant role in inflammation resolution and potential therapeutic applications (Dangi et al., 2009).

properties

Product Name

All-cis-5,8,11,14,17-icosapentaenoate

Molecular Formula

C20H29O2-

Molecular Weight

301.4 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
All-cis-5,8,11,14,17-icosapentaenoate
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All-cis-5,8,11,14,17-icosapentaenoate
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All-cis-5,8,11,14,17-icosapentaenoate
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Reactant of Route 5
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Reactant of Route 6
All-cis-5,8,11,14,17-icosapentaenoate

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